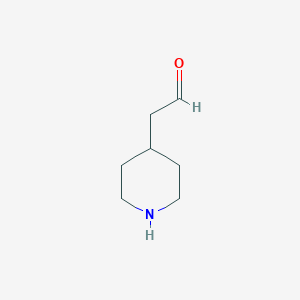

4-Piperidineacetaldehyde

Descripción

4-Piperidineacetaldehyde is a piperidine derivative featuring an aldehyde functional group at the 4-position of the piperidine ring. Piperidine-based compounds are pivotal in medicinal chemistry due to their versatility in drug design, acting as intermediates or pharmacophores in analgesics, antimicrobials, and anti-inflammatory agents .

Propiedades

IUPAC Name |

2-piperidin-4-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-3-7-1-4-8-5-2-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPODXWWSMJMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Piperidineacetaldehyde can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the oxidation of 4-piperidinemethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-piperidone in the presence of a suitable catalyst. This method offers high yields and is scalable for large-scale production.

Análisis De Reacciones Químicas

Iminium Ion Formation and Catalytic Activity

4-Piperidineacetaldehyde participates in iminium ion formation when reacting with amines, a critical step in organocatalytic cycles. For example:

-

In methanol, the aldehyde reacts with piperidine to form a carbinolamine intermediate (MS1 ), which undergoes dehydration to generate an iminium ion. This step is solvent-catalyzed, with a free energy barrier of 19.6 kcal mol⁻¹ when assisted by methanol, compared to 30.6 kcal mol⁻¹ without solvent .

-

The iminium ion activates carbonyl electrophiles in reactions like the Knoevenagel condensation, where it lowers the elimination barrier (e.g., 14.1 kcal mol⁻¹ for piperidine elimination vs. 23.4 kcal mol⁻¹ for hydroxide) .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks under various conditions:

-

α-Functionalization :

-

Enolate Formation : Deprotonation with bases (e.g., LDA) generates enolates that attack electrophiles like iminium ions or aldehydes, with barriers as low as 13.7 kcal mol⁻¹ .

Cyclization Reactions

This compound serves as a precursor in piperidine ring-forming reactions:

-

Aza-Prins Cyclization : Reacts with homoallylic amines in the presence of NHC-Cu(I)/ZrCl₄ to form 4-chloropiperidines. The reaction proceeds via iminium intermediates, achieving >90% yield and trans-selectivity due to steric effects .

-

Intramolecular 6-endo-trig Cyclization : Acid-mediated cyclization of enones produces trans-piperidinones with diastereomeric ratios up to 3:1 .

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation to Nitriles : Treatment with NH₃·HCl and NaI/TBHP in water converts this compound to the corresponding nitrile in 60% yield after 72 hours .

-

Reduction to Alcohols : Catalytic hydrogenation (e.g., NaBH₄) reduces the aldehyde to 4-piperidineethanol, a common intermediate in pharmaceutical synthesis .

Condensation Reactions

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., acetylacetone) under piperidine catalysis to form α,β-unsaturated carbonyl derivatives. The rate-determining step (enolate elimination) has a barrier of 21.8 kcal mol⁻¹ .

-

Mannich Reaction : Condenses with amines and ketones in the Petrenko-Kritschenko reaction to form bicyclic piperidines .

Dehydration and Functional Group Interconversion

-

Dehydration to α,β-Unsaturated Aldehydes : Treatment with acetic anhydride removes water, forming conjugated aldehydes. This step is critical in synthesizing UV-stabilizing piperidone derivatives .

-

Protection/Deprotection : The aldehyde is protected as a Boc-derivative (N-Boc-4-piperidineacetaldehyde ) for use in multi-step syntheses, then deprotected under acidic conditions .

Table 1: Key Reactions of this compound

| Reaction Type | Conditions | Yield/Barrier | Key Catalyst/Reagent |

|---|---|---|---|

| Iminium Formation | Methanol, piperidine | ΔG‡ = 19.6 kcal mol⁻¹ | Methanol |

| α-Trifluoromethylation | Photoredox, Ru(bpy)₃²⁺ | 80–90% ee | Chiral amine catalyst |

| Aza-Prins Cyclization | NHC-Cu(I), ZrCl₄, DCM | >90% yield | ZrCl₄ |

| Oxidation to Nitrile | NH₃·HCl, NaI, TBHP, H₂O | 60% yield (72 h) | TBHP |

| Knoevenagel Condensation | Piperidine, methanol | ΔG‡ = 21.8 kcal mol⁻¹ | Piperidine |

This compound’s versatility stems from its dual reactivity as both an aldehyde and a cyclic amine. Its applications span asymmetric catalysis, pharmaceutical intermediates, and polymer stabilization, with mechanistic insights guiding optimized synthetic routes .

Aplicaciones Científicas De Investigación

4-Piperidineacetaldehyde, also known as N-Boc-4-piperidineacetaldehyde or 4-(2-Oxoethyl)piperidine-1-carboxylic acid, is a chemical compound with diverse applications, particularly in scientific research . This compound, often utilized in peptide synthesis, presents a valuable building block for creating more complex molecules with specific biological activities .

Key Properties and Features

- Form: Solid

- Purity: Typically around 97%

- Melting Point: 38-42 °C

- Functional Group: Aldehyde

- Synonyms: Includes tert-butyl ester and tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate

Scientific Research Applications

This compound serves as a reactant and a substrate in various chemical reactions, making it a versatile compound in scientific research .

α-Arylation and α-Benzylation of Aldehydes

It is used as a reactant in the α-arylation of aldehydes and the enantioselective α-benzylation of aldehydes through photoredox organocatalysis .

Enantioselective α-Trifluoromethylation of Aldehydes

This compound is utilized in the enantioselective α-trifluoromethylation of aldehydes .

Pim-1 Inhibitors

This compound can be used in the synthesis of Pim-1 inhibitors .

GPR119 Agonists

It is also useful in creating selective GPR119 agonists for type II diabetes research .

Substrate in Enantioselective α-Vinylation

This compound can act as a substrate in an enanioselective organo-catalytic α-vinylation reaction .

Piperidine Derivatives in Biological Applications

Piperidine derivatives, including those related to this compound, have shown potential in various biological applications .

Antiviral Activity

Carbohydrate derivatives of piperidin-4-one have demonstrated high selectivity in inhibiting cytomegalovirus, suggesting their potential in controlling viral infections . Novel pyrimidine thioglycosides, synthesized from piperidin-4-one derivatives, have shown efficacy against SARS-COV-2 and avian influenza H5N1 viruses .

Drug Development

These compounds can affect various biological processes in the body, making them valuable in developing new drugs . For instance, introducing arabinose into the heterocyclic structure enhances antitumor activity .

Antioxidant and Antibacterial Agents

Piperidine derivatives have been evaluated for antioxidant and antibacterial activity, showing promising results for future development of more effective agents .

Polyphenols and Bioactive Compounds

While not directly this compound, polyphenols, which can interact with piperidines, are also relevant in the context of bioactive compounds .

Health Benefits

Polyphenols, found in natural plants, offer beneficial effects on human health, including antioxidant properties and anticancer activity . They can modify risk factors for chronic conditions like inflammation, high blood pressure, and insulin resistance .

Applications in Food Science

Peptides and polyphenols are being explored as functional food ingredients to enhance protein nourishment and provide health benefits . They can also serve as natural food additives for preservation and sensory enhancement, potentially reducing the need for artificial additives .

Aldol Reactions

Mecanismo De Acción

The mechanism of action of 4-Piperidineacetaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of imines, acetals, and other derivatives. These reactions are facilitated by the presence of the piperidine ring, which stabilizes the intermediate species and enhances the reactivity of the aldehyde group.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

The functional group at the 4-position of the piperidine ring significantly influences the compound's chemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

- Aldehyde vs. Ketone: The aldehyde group in this compound is more electrophilic than the ketone in 4-Piperidinone, enabling faster nucleophilic additions. However, ketones like 4-Piperidinone are more stable and widely used in opioid analogs (e.g., fentanyl) due to their resistance to oxidation .

- Aldehyde vs. Ester : Esters (e.g., Ethyl 4-piperidinecarboxylate) are hydrolytically stable compared to aldehydes, making them preferred for prolonged storage. They serve as intermediates in synthesizing piperidine-based amides and carbamates .

Pharmacological Activities

Piperidine derivatives exhibit diverse biological activities depending on their substituents:

- Antimicrobial Activity : Compounds like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one show potent antimicrobial properties due to the amide and aromatic substituents enhancing target binding .

- Analgesic Activity: 4-Piperidinone derivatives are critical in opioid analgesics (e.g., fentanyl), where the ketone group stabilizes the molecule for prolonged receptor interaction .

- Unspecified Bioactivity: Alcohol derivatives (e.g., 4-(3-Pyridinyl)-4-piperidinol) are less studied but may serve as intermediates for prodrugs .

The aldehyde in this compound could theoretically enhance interactions with thiol or amine groups in biological targets, but its instability may limit therapeutic use without further derivatization.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Piperidineacetaldehyde, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the piperidine ring. A common approach is the oxidation of 4-piperidinemethanol using agents like pyridinium chlorochromate (PCC) in anhydrous dichloromethane, followed by purification via column chromatography . Critical variables include reaction temperature (optimized at 0–25°C), solvent choice (to avoid side reactions), and stoichiometric control of oxidizing agents. Yield optimization requires monitoring intermediates using thin-layer chromatography (TLC) and adjusting reaction times based on kinetic studies .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR verify the aldehyde proton (δ 9.5–10.0 ppm) and piperidine ring signals.

- FT-IR : Confirm the C=O stretch (~1720 cm) and absence of alcohol O-H peaks.

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 142.1).

- Melting Point : Consistency with literature values ensures crystallinity .

Discrepancies in spectral data should prompt re-evaluation of synthetic steps or purification protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in multicomponent reactions (e.g., Ugi or Mannich reactions)?

- Methodological Answer :

- Hypothesis-Driven Design : Prioritize reactions where the aldehyde group acts as an electrophile. For example, in Ugi reactions, test combinations with amines, isonitriles, and carboxylic acids under varying solvent systems (e.g., methanol vs. THF) .

- Variable Control : Use a Design of Experiments (DoE) approach to optimize temperature, catalyst loading (e.g., Lewis acids), and stoichiometry.

- Analytical Validation : Monitor reaction progress via H NMR and quantify yields using internal standards. Compare kinetic profiles under different conditions to identify rate-limiting steps .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference results from independent assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from off-target interactions .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., identical cell lines, reagent batches) and validate statistical power (e.g., n ≥ 3, p < 0.05).

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in in vitro studies) . Contradictory findings may arise from differences in assay sensitivity or compound stability .

Q. How can computational methods (e.g., DFT, molecular docking) guide the rational design of this compound-based inhibitors?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of this compound to predict electrophilic sites for covalent binding. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis data or structure-activity relationship (SAR) studies .

- Statistical Validation : Apply machine learning models trained on existing SAR data to prioritize synthetic targets .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Answer :

- Documentation : Record exact reagent grades, solvent drying methods, and equipment calibration details (e.g., NMR spectrometer settings) .

- Negative Controls : Include reactions without catalysts or substrates to identify side products.

- Data Archiving : Share raw spectral files, chromatograms, and statistical scripts in supplementary materials .

Q. How should researchers address stability issues (e.g., oxidation) during storage of this compound?

- Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation.

- Stability Assays : Periodically analyze samples via HPLC to detect degradation products. Use stabilizers like BHT (0.1% w/v) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.